molecular formula C7H10O3 B077990 3-Formylcrotyl acetate CAS No. 14918-80-0

3-Formylcrotyl acetate

Cat. No. B077990
CAS RN: 14918-80-0
M. Wt: 142.15 g/mol
InChI Key: LPDDKAJRWGPGSI-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylcrotyl acetate is a chemical compound with distinct molecular and chemical properties. It is studied in various fields of organic chemistry for its unique reactivity and structural characteristics.

Synthesis Analysis

  • Synthesis and Characterization : The synthesis of compounds like 3-formylcrotyl acetate often involves complex organic reactions. For instance, triorganotin(IV) derivatives are synthesized using various spectroscopic techniques (Baul et al., 2002). These methods provide insights into the possible synthesis pathways for compounds like 3-formylcrotyl acetate.
  • Formation of Key Bonds : The synthesis may involve the formation of multiple bonds including C-C, C-N, and C=O bonds, as seen in the pseudo-five-component reaction of 3-formylchromones (Teimouri et al., 2011).

Molecular Structure Analysis

  • Molecular Conformation : Studies on similar compounds show that the molecular structure can have diverse solid-state conformations, as observed in the structural analysis of formyl derivatives (Hassan et al., 2010).
  • Structural Characterization : The molecular structure is often characterized by spectroscopic methods, including NMR and IR spectroscopy, as seen in the characterization of formyl 2-tetrazenes (Delalu & Sabaté, 2012).

Chemical Reactions and Properties

  • Reactivity : 3-Formylcrotyl acetate can undergo various chemical reactions, including cycloadditions and rearrangements, similar to other formyl compounds (Ruano et al., 2002).
  • Catalysis : The compound may be involved in catalyzed reactions such as gold-catalyzed transformations, which are common for substrates with alkyne groups (Zhang & Wang, 2006).

Physical Properties Analysis

  • Structural Properties : X-ray analysis and vibrational frequency calculations are crucial for understanding the physical properties of formyl compounds (Beraldo et al., 2000).
  • Phase Behavior : The phase behavior of such compounds can be studied through techniques like differential scanning calorimetry, which assesses thermal stability and phase transitions (Delalu & Sabaté, 2012).

Chemical Properties Analysis

  • Electronegativity and Bond Angles : An analysis of bond path angles and electronegativity can provide insights into the chemical properties of compounds like 3-formylcrotyl acetate (Wiberg & Laidig, 1987).
  • Chemical Stability and Interaction : Chemical stability and interaction with other molecules can be determined through methods like molecular docking and NBO analysis, as seen in the study of similar acetyl derivatives (Milanović et al., 2021).

Scientific Research Applications

  • Biosynthesis of (R)-3-hydroxybutyric acid from syngas-derived acetate in engineered Escherichia coli (Fei et al., 2021): This study explores the use of acetate as a non-food carbon source for industrial production. It focuses on the biosynthesis pathway of R-3HB, an important chiral intermediate in fine chemicals and pharmaceuticals, using engineered E. coli.

  • Regio- and stereocontrolled selective debenzylation and substitution reactions of C-2 formyl glycals (Rawal et al., 2009): This research discusses the regioselective deprotection and acetylation of O-Benzyl-protected C-2 formyl glycals, a process relevant to the synthesis of constrained beta-sugar amino acids.

  • The directed lithiation of some 3-acylchromone acetals (Daia et al., 1998): This study looks at the lithiation of 3-acylchromone acetals at C-2, leading to chromones and a ring-contracted dimer, demonstrating the chemical behavior of similar compounds.

properties

IUPAC Name

(3-methyl-4-oxobut-2-enyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDDKAJRWGPGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933565
Record name 3-Methyl-4-oxobut-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylcrotyl acetate

CAS RN

14918-80-0
Record name 4-(Acetyloxy)-2-methyl-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14918-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylbut-2-enyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-oxobut-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formylbut-2-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-acetoxy-2-methyl-2-buten-1-ol (6.69 g, 46.4 mmol) in dimethylformamide (40 ml) were added 2,2,6,6-tetramethyl-piperidine-1-oxy (0.39 g, 2.32 mmol, 5 mol %) and cuprous chloride (0.48 g, 4.64 mmol, 10 mol %). The mixture was subjected to reaction for 8 hours while bubbling oxygen at a rate of about 100 ml/min. After completion of the reaction, the reaction mixture was poured into ice-cooled water (30 ml) and extracted with ether (100 ml) three times. The extract was dried over anhydrous magnesium sulfate. Evaporation of the ether followed by purification by column chromatography (ethyl acetate-hexane (=1:3)) gave 4-acetoxy-2-methyl-2-buten-1-al (6.02 g, 42.3 mmol; Yield: 91.2%).
Name
4-acetoxy-2-methyl-2-buten-1-ol
Quantity
6.69 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Crude 4-acetoxy-2-methyl-1-chloro-2-butene (194 g, Purity: 83.8%, 1 mol) was added to hexamethylenetetramine (168 g, 1.2 mol)/water (1 liter), and the mixture was stirred at 35° C. for 4 hours and then separated into aqueous and organic layers. 1,2-Dichloroethane (1 liter) was added to the aqueous layer, the mixture was subjected to reaction at 72° C. for 6 hours while adjusting the pH with 1N sulfuric acid. The 1,2-dichloroethane layer was separated, 1,2-dichloroethane (1 liter) was added, and the reaction was carried out again. The 1,2-dichloroethane layers were combined and concentrated. The residue was distilled under reduced pressure to give 4-acetoxy-2-methyl-2-buten-1-al (98 g, 69%). bp.0.2-0.3 : 58°-66° C.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Acetoxy-2-methyl-1-chloro-2-butene (7.8 g) was added to a suspension of hexamethylenetetramine (6.7 g) in acetonitrile (47 ml), and the mixture was stirred at room temperature for 16 hours. The resulting crystals were separated by filtration to give crystals (12.5 g) of the quaternary ammonium salt. The salt (7.9 g) was dissolved in water (50 ml), and toluene (100 ml) was added. Acetic acid (1.5 g per addition) was added 30 minutes, 1 hour and 2 hours after the beginning of the reaction with stirring at 75° C. The reaction was stopped 6 hours after the beginning of the reaction. The toluene layer was separated and concentrated. The remaining oil was purified by silica gel column chromatography to give 4-acetoxy-2-methyl-2-buten-1-al (2.6 g, 74%).
[Compound]
Name
salt
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An autoclave equipped with a gas inlet, a sampling port and an electromagnetic stirrer and having an internal volume of 300 ml, was charged with 50 ml (52.7 g, 0.306 mol) of 3,4-diacetoxy-1-butene and a solution of 2.58 mg of rhodium dicarbonyl acetylacetonate and 140 mg (0.5 mmol) of tricyclohexylphosphine in 50 ml of toluene under nitrogen while avoiding their contact with air. Then, the atmosphere inside the autoclave was replaced with a gaseous mixture of hydrogen and carbon monoxide at a molar ratio of 1/1. The pressure inside the autoclave was adjusted to 90 atmospheric pressure (gauze pressure) with the same gaseous mixture and the temperature inside the autoclave was raised to 80° C. The hydroformylation was effected for 2 hours at 80° C. while maintaining the pressure inside the autoclave at 90 atmospheric pressure (gauze pressure) with the gaseous mixture of hydrogen and carbon monoxide at a molar ratio of 1/1. Analysis of the reaction solution with gas chromatography under the same conditions of Example 1 showed that the conversion of the 3,4-diacetoxy-1-butene was 44% and the selectivity to the hydroformylated product was 99%. The anaysis also showed that the reaction solution contained 13.55 g (67 mmol) of 1,2-diacetoxy-3-formylbutane and 8.29 g (41 mmol) of 4,5-diacetoxypentanal and 3.55 g (25 mmol) of 3-methyl-4-oxo-2-butenyl acetate which was formed by the elimination of acetic acid from 1,2-diacetoxy-3-formylbutane. The ratio i/n was 2.2 (=69/31), wherein 3-methyl-oxo-2-butenyl acetate was calculated as 1,2-diacetoxy-3-formylbutane.
Name
1,2-diacetoxy-3-formylbutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.58 mg
Type
catalyst
Reaction Step Four
Quantity
140 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1,2-diacetoxy-3-formylbutane
Quantity
13.55 g
Type
reactant
Reaction Step Nine
Name
4,5-diacetoxypentanal
Quantity
8.29 g
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formylcrotyl acetate
Reactant of Route 2
3-Formylcrotyl acetate
Reactant of Route 3
3-Formylcrotyl acetate
Reactant of Route 4
Reactant of Route 4
3-Formylcrotyl acetate
Reactant of Route 5
Reactant of Route 5
3-Formylcrotyl acetate
Reactant of Route 6
3-Formylcrotyl acetate

Citations

For This Compound
5
Citations
H Pommer, A Nürrenbach - Organic Synthesis, 1975 - Elsevier
… The [3-formylcrotyl acetate required for the industrial … As Figure 22 shows, (3-formylcrotyl acetate, which we call C 5 acetate … to a column and pure (3-formylcrotyl acetate is isolated as a …
Number of citations: 122 www.sciencedirect.com
H Pommer, PC Thieme - Wittig Chemistry, 2005 - Springer
The reaction, discovered by G. Wittig and named after him, for converting a carbonyl into an olefine was introduced into industry at an unusually early stage. It became known at a time …
Number of citations: 82 link.springer.com
H POMMER, A NijRRENBACH - Organic Synthesis: First …, 2013 - books.google.com
… The 3-formylcrotyl acetate required for the industrial synthesis of vitamin A is readily … The latter is supplied to a column and pure 3-formylcrotyl acetate is isolated as a sideStream…
Number of citations: 0 books.google.com
JHP Tyman - Studies in natural products chemistry, 1997 - Elsevier
… Reaction of the intermediate phosphoran with the C5 a,p-unsaturated aldehyde, 3formylcrotyl acetate, then gave vitamin A acetate as shown in Scheme 10a. From this by hydrolysis, …
Number of citations: 6 www.sciencedirect.com
MCS Velez - 1994 - search.proquest.com
… The critical step in this process (Scheme 2), is the olefination of (3formylcrotyl acetate (VIII) with the phosphonium salt (VII) in basic conditions (NaOMe/MeOH). The formation of the …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.